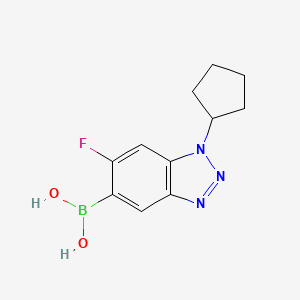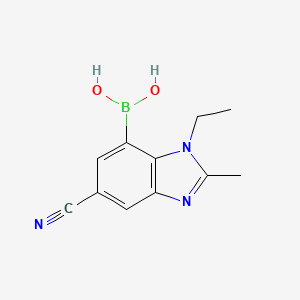![molecular formula C12H17BO4S B7954873 [2-(Cyclohexanesulfonyl)phenyl]boronic acid](/img/structure/B7954873.png)
[2-(Cyclohexanesulfonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclohexanesulfonyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexanesulfonyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Cyclohexanesulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols and boronic esters.
Reduction: Boronates and boranes.
Substitution: Biaryl compounds and other cross-coupled products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Cyclohexanesulfonyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a protease inhibitor. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in proteases, making them effective inhibitors. This property is leveraged in the design of drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and sensors. Its unique chemical properties allow for the creation of materials with specific functionalities, such as responsiveness to environmental changes .
Mecanismo De Acción
The mechanism of action of [2-(Cyclohexanesulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. In biological systems, it targets serine and threonine residues in proteases, inhibiting their activity by forming a covalent bond with the active site .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyclohexanesulfonyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylboronic acid: Lacks the phenyl ring, resulting in different electronic properties and reactivity.
Pinacol boronic esters: More stable in aqueous environments but less reactive in certain coupling reactions.
Uniqueness
[2-(Cyclohexanesulfonyl)phenyl]boronic acid is unique due to the presence of both the cyclohexanesulfonyl group and the boronic acid functional group. This combination imparts distinct steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
Propiedades
IUPAC Name |
(2-cyclohexylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXJZHARKPNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954797.png)
![{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7954801.png)


![[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid](/img/structure/B7954817.png)
![[4-(1-Ethylpyrazol-3-yl)phenyl]boronic acid hydrochloride](/img/structure/B7954827.png)








